Cas no 874440-86-5 (Ethyl 4-ethylpiperidine-4-carboxylate)
Ethyl 4-ethylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-4-Piperidinecarboxylic acid ethyl ester
- SWRKMDVRFPAIID-UHFFFAOYSA-N
- ethyl 4-ethylpiperidine-4-carboxylate
- Ethyl 4-ethylpiperidine-4-carboxylate
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- Inchi: 1S/C10H19NO2/c1-3-10(9(12)13-4-2)5-7-11-8-6-10/h11H,3-8H2,1-2H3
- InChI Key: SWRKMDVRFPAIID-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CC)CCNCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 174
- Topological Polar Surface Area: 38.3
Ethyl 4-ethylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509535-0.05g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 0.05g |
$173.0 | 2023-05-29 | ||
| Enamine | EN300-6509535-0.1g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 0.1g |
$181.0 | 2023-05-29 | ||
| Enamine | EN300-6509535-0.25g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 0.25g |
$189.0 | 2023-05-29 | ||
| Enamine | EN300-6509535-0.5g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 0.5g |
$197.0 | 2023-05-29 | ||
| Enamine | EN300-6509535-1.0g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 1g |
$206.0 | 2023-05-29 | ||
| Enamine | EN300-6509535-2.5g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 2.5g |
$421.0 | 2023-05-29 | ||
| Enamine | EN300-6509535-5.0g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 5g |
$821.0 | 2023-05-29 | ||
| Enamine | EN300-6509535-10.0g |
ethyl 4-ethylpiperidine-4-carboxylate |
874440-86-5 | 10g |
$1593.0 | 2023-05-29 |
Ethyl 4-ethylpiperidine-4-carboxylate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Ethyl 4-ethylpiperidine-4-carboxylate
Comprehensive Overview of Ethyl 4-ethylpiperidine-4-carboxylate (CAS No. 874440-86-5): Properties, Applications, and Industry Insights
Ethyl 4-ethylpiperidine-4-carboxylate (CAS No. 874440-86-5) is a specialized organic compound belonging to the class of piperidine derivatives. This ester-functionalized molecule has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. The compound's molecular formula is C10H19NO2, with a molecular weight of 185.26 g/mol. Its carboxylate ester moiety and ethyl-substituted piperidine ring make it a valuable building block in synthetic chemistry.
Recent trends in drug discovery and green chemistry have increased demand for functionalized piperidine compounds like Ethyl 4-ethylpiperidine-4-carboxylate. Researchers are particularly interested in its potential as a precursor for bioactive molecules and chiral auxiliaries. The compound's balanced lipophilicity, demonstrated by its calculated LogP value of approximately 1.5, makes it suitable for medicinal chemistry applications where membrane permeability is crucial.
The synthesis of Ethyl 4-ethylpiperidine-4-carboxylate typically involves Michael addition reactions or reductive amination strategies. Modern flow chemistry approaches have improved the efficiency of its production, addressing growing concerns about sustainable manufacturing in the fine chemicals industry. Analytical characterization commonly employs GC-MS, NMR spectroscopy (particularly 1H and 13C), and HPLC purity analysis to ensure quality standards.
In pharmaceutical applications, this compound serves as a key intermediate for CNS-active compounds and enzyme inhibitors. Its structural similarity to various natural product scaffolds has led to investigations in fragment-based drug design. The 4-position substitution pattern on the piperidine ring offers interesting possibilities for structure-activity relationship (SAR) studies, particularly in modulating receptor binding affinity.
Material science applications have explored Ethyl 4-ethylpiperidine-4-carboxylate as a monomer for specialty polymers with tailored properties. The compound's ability to introduce both hydrogen bond acceptors and hydrophobic domains makes it valuable for designing functional materials with specific surface characteristics. Recent patents have disclosed its use in ionic liquid formulations and catalytic systems for asymmetric synthesis.
From a regulatory perspective, proper handling of Ethyl 4-ethylpiperidine-4-carboxylate requires standard laboratory safety protocols. While not classified as hazardous under current systems, appropriate PPE including gloves and eye protection is recommended during handling. Storage conditions typically suggest cool, dry environments in tightly sealed containers to prevent hydrolysis of the ester group.
The commercial availability of Ethyl 4-ethylpiperidine-4-carboxylate has expanded significantly in recent years, with suppliers offering various custom synthesis options and scale-up services. Pricing trends reflect growing demand from contract research organizations and academic laboratories engaged in heterocyclic chemistry projects. Quality specifications typically emphasize ≥98% purity by HPLC as the industry standard.
Future research directions for this compound include exploring its biocatalytic transformations and applications in metal-organic frameworks (MOFs). The development of continuous flow processes for its production aligns with the pharmaceutical industry's push toward process intensification. Additionally, its potential in chiral resolution techniques and organocatalysis represents promising areas for further investigation.
Environmental considerations for Ethyl 4-ethylpiperidine-4-carboxylate include standard waste management practices for organic compounds. While not classified as persistent or bioaccumulative, proper disposal through licensed facilities is recommended. The compound's biodegradability profile is currently under study as part of broader green chemistry initiatives in the fine chemicals sector.
Analytical challenges associated with this compound include distinguishing it from similar piperidine derivatives in complex mixtures. Advanced techniques like 2D NMR and high-resolution mass spectrometry are often employed for unambiguous identification. The growing availability of reference standards has facilitated more accurate quantification in various matrices.
In conclusion, Ethyl 4-ethylpiperidine-4-carboxylate (CAS No. 874440-86-5) represents an important building block with diverse applications across multiple scientific disciplines. Its unique structural features continue to inspire innovation in medicinal chemistry, materials science, and catalysis. As research into nitrogen-containing heterocycles advances, this compound is poised to play an increasingly significant role in the development of novel functional molecules and advanced materials.
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